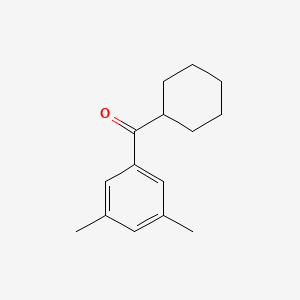

Cyclohexyl 3,5-dimethylphenyl ketone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexyl-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRJMVMGFVIHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642597 | |

| Record name | Cyclohexyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-18-1 | |

| Record name | Cyclohexyl(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Modern Organic Synthesis

While specific, widespread applications of cyclohexyl 3,5-dimethylphenyl ketone in complex multi-step syntheses are not prominently reported in mainstream chemical literature, its structural motifs suggest its relevance as an intermediate. Aryl ketones, in general, are pivotal building blocks in organic synthesis.

A primary method for the synthesis of aryl ketones is the Friedel-Crafts acylation. khanacademy.orgyoutube.combeilstein-journals.orgchemguide.co.uk In the case of this compound, this would likely involve the reaction of 1,3-dimethylbenzene (m-xylene) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. khanacademy.orgyoutube.combeilstein-journals.orgchemguide.co.uk The resulting ketone can then serve as a precursor for a variety of other functional groups. For instance, the carbonyl group can be reduced to a secondary alcohol, which can then undergo further transformations.

The general class of cyclohexyl phenyl ketones serves as intermediates in the synthesis of photoinitiators, such as 1-hydroxycyclohexyl phenyl ketone. google.comnist.gov These compounds are crucial in industrial processes that utilize photopolymerization. Although direct evidence for the use of the 3,5-dimethyl substituted variant in this specific application is scarce, its analogous structure suggests potential in similar areas.

Structural Characteristics and Their Influence on Reactivity

Friedel-Crafts Acylation Strategies for Aryl Ketones with Cyclohexyl Moieties

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones. mt.comchemguide.co.uk This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. vaia.com In the context of synthesizing this compound, this would typically involve the reaction of 1,3-dimethylbenzene (m-xylene) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orggoogle.com

The mechanism begins with the activation of the acylating agent, cyclohexanecarbonyl chloride, by the Lewis acid catalyst to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of m-xylene (B151644). The methyl groups on the xylene ring are ortho-, para-directing activators, influencing the position of acylation. vaia.com However, steric hindrance from the bulky cyclohexyl group can play a significant role in directing the substitution to the less hindered position. plymouth.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation |

|---|---|---|---|

| 1,3-Dimethylbenzene (m-xylene) | Cyclohexanecarbonyl chloride | Aluminum chloride (AlCl₃) | Electrophilic aromatic substitution |

While effective, traditional Friedel-Crafts acylation can be complicated by issues such as catalyst deactivation and the need for stoichiometric amounts of the Lewis acid. beilstein-journals.org Modern variations of this reaction aim to address these limitations through the use of more active and recyclable catalysts. For instance, the use of ionic liquids as both solvent and catalyst has been explored to facilitate a more environmentally benign acylation process. beilstein-journals.org

Direct Alkylation Routes for Ketone Synthesis

Direct alkylation methods provide an alternative pathway to aryl ketones, bypassing the need for pre-functionalized acylating agents. While Friedel-Crafts alkylation is a well-known reaction, it is often plagued by issues of polyalkylation and carbocation rearrangements. chemguide.co.uk However, specific strategies have been developed to achieve the synthesis of ketones through more controlled alkylation-based approaches.

One such approach involves the reaction of organometallic reagents with carbonyl compounds. For instance, the addition of an organolithium reagent, like methyllithium, to cyclohexanecarboxylic acid can lead to the formation of cyclohexyl methyl ketone. lookchem.com While this example illustrates the formation of a methyl ketone, the principle can be extended to more complex systems.

Another strategy involves the use of transition metal catalysts to facilitate the coupling of arylboronic acids with aldehydes, followed by an in-situ oxidation to yield the desired aryl ketone. nih.gov This tandem reaction sequence provides a powerful method for constructing diverse ketone structures. Microwave-assisted synthesis has been shown to accelerate these reactions, often leading to high yields with low catalyst loadings. nih.gov

Multicomponent Reaction Strategies for Complex Ketone Structures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a single step. youtube.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

Several MCRs can be adapted for the synthesis of complex ketone structures and their derivatives. For example, the Ugi four-component reaction, which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, can be utilized to produce α-acylamino amides, which are precursors to various complex molecules. youtube.comwhiterose.ac.uk

Another relevant MCR is the Strecker reaction, which is the first documented MCR and is used for the synthesis of α-amino nitriles from a ketone or aldehyde, an amine, and a cyanide source. mdpi.com These α-amino nitriles can then be hydrolyzed to form α-amino acids or further manipulated to generate other valuable compounds.

Furthermore, a one-pot, three-component reaction involving an aryl aldehyde, an enolizable ketone (like acetophenone), and a thiol can be catalyzed by zirconium chloride to produce β-aryl-β-mercapto ketones. researchgate.net This methodology offers a straightforward route to functionalized ketone derivatives.

Chemo- and Regioselective Synthetic Approaches

Chemo- and regioselectivity are critical considerations in the synthesis of substituted aromatic compounds like this compound. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of the reaction.

In the Friedel-Crafts acylation of m-xylene, the two methyl groups are ortho- and para-directing. vaia.com This means that the incoming acyl group will preferentially add to the positions ortho or para to the methyl groups. However, due to the meta-relationship of the two methyl groups in m-xylene, the positions ortho to one methyl group are also para to the other, leading to a highly activated and specific site for substitution. The primary product of acylation of m-xylene is typically the 2,4- or 3,5-disubstituted product, depending on the specific acylating agent and reaction conditions. chegg.comaskfilo.com The bulky nature of the cyclohexyl group would likely favor substitution at the less sterically hindered position.

Modern synthetic methods offer enhanced control over regioselectivity. For instance, rhodium-catalyzed additions of arylboronic acids to alkynes can proceed with high regioselectivity, controlled by chelation effects. acs.org Similarly, indium-promoted reactions of alkanoyl chlorides with arylstannanes provide a direct and regioselective route to alkyl aryl ketones. nih.gov

Stereoselective Synthesis of Ketone Analogues

The synthesis of chiral ketone analogues, where the cyclohexyl ring or other parts of the molecule possess specific stereochemistry, is a significant challenge in organic synthesis. Stereoselective methods aim to control the three-dimensional arrangement of atoms in a molecule, which is crucial for applications in medicinal chemistry and materials science.

One common approach to achieving stereoselectivity is through the use of chiral catalysts. nih.gov Asymmetric transfer hydrogenation of prochiral ketones, for example, can be achieved with high enantioselectivity using chiral ruthenium (II) and rhodium (I) complexes. nih.govwikipedia.org The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst. youtube.com

The synthesis of chiral building blocks, such as the Wieland-Miescher ketone and the Hajos-Parrish ketone, which are cyclohexanone (B45756) derivatives, can be accomplished with high enantioselectivity using chiral primary amine catalysts. organic-chemistry.org Furthermore, stereoselective reductions of substituted cyclohexyl systems can be achieved using various hydride reagents, with the stereochemical outcome depending on the specific reagent and substrate. acs.org

| Method | Catalyst/Reagent | Key Feature | Typical Substrate |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Rh(I) complexes | High enantioselectivity | Prochiral ketones |

| CBS Reduction | Chiral oxazaborolidine | Enantioselective reduction to alcohols | Prochiral ketones |

| Organocatalysis | Chiral primary amines | Synthesis of chiral cyclohexanone derivatives | Prochiral starting materials |

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. acs.orgnih.gov

Several one-pot procedures have been developed for the synthesis of aryl ketones. For example, a palladium-catalyzed one-pot synthesis allows for the coupling of triazine esters with aryl boronic acids to produce aryl ketones in good yields. organic-chemistry.org Another efficient one-pot method involves the use of an indium trichloride/triethylsilane system, where the reaction outcome can be switched between the formation of O-heterocycles and aryl ketones by simply changing the solvent. acs.orgnih.gov

Furthermore, diaryl ketones can be synthesized in one pot from aryl carboxylic acids and arylboronic acids via a Suzuki cross-coupling reaction under microwave irradiation. derpharmachemica.com This approach involves the in-situ activation of the carboxylic acid, followed by the palladium-catalyzed coupling.

α-Functionalization of Ketone Scaffolds

The α-position of a ketone is a key site for further functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. springernature.com

A common strategy for α-functionalization involves the formation of a ketone enolate, which can then react with various electrophiles. researchgate.net However, modern methods have expanded the scope of α-functionalization. For instance, a cooperative primary amine and ketone dual catalysis has been developed for the asymmetric α-hydroxylation of β-ketocarbonyls using hydrogen peroxide. nih.gov

Another innovative approach involves an "umpolung" strategy, where the ketone is transformed into an electrophilic species. This allows for the reaction with a broad range of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, catalyzed by a metallacyclic iridium catalyst. springernature.com This method provides a general route to a diverse array of α-functionalized ketones with high enantioselectivity.

Furthermore, α-hydroxycyclohexyl phenyl ketone, a derivative of cyclohexyl phenyl ketone, can be synthesized through a multi-step process that includes chlorination at the α-position followed by hydrolysis. researchgate.net

Dianionic Annulation of Ketones for Aromatic Systems

The construction of substituted aromatic rings from acyclic or non-aromatic precursors is a cornerstone of synthetic organic chemistry. Among the advanced methodologies available, those involving dianionic intermediates offer unique pathways for the formation of complex aromatic systems. Dianionic annulation of ketones, in particular, has emerged as a powerful strategy for the synthesis of highly substituted phenols and other aromatic compounds that are otherwise challenging to prepare. nih.govrsc.org This approach typically involves the generation of a 1,3-dianion from a ketone, which then participates in a cyclization reaction with a suitable electrophilic partner to build the aromatic ring.

The generation of a dianion from a ketone requires a strong base, often in a stoichiometric amount, to abstract two protons. The relative reactivity of the two anionic centers can be controlled to direct the subsequent bond-forming steps. This methodology provides a convergent and often highly regioselective route to polysubstituted aromatic compounds.

One of the prominent examples of this strategy is the base-mediated [3+3] cyclization of 1,3-dianionic ketones with α-aroyl ketene (B1206846) dithioacetals. nih.govrsc.org This reaction allows for the efficient synthesis of a variety of 3-hydroxy-biaryls, teraryls, and other functionalized phenolic systems. The general scheme involves the reaction of a ketone, which serves as the three-carbon dianionic component, with an α-aroyl ketene dithioacetal, which acts as the three-carbon electrophilic component. The reaction proceeds through a cascade of bond formations, ultimately leading to an aromatized phenolic ring after elimination of a leaving group, typically a thiomethyl group.

The scope of this reaction is broad, accommodating both symmetric and asymmetric ketones. nih.govrsc.org The versatility of this method is highlighted by its ability to produce not only simple substituted phenols but also more complex polycyclic aromatic systems. For instance, the reaction of cyclic ketones can lead to the formation of dihydrophenanthrenols. nih.gov

Table 1: Scope of Dianionic Annulation for the Synthesis of Functionalized Phenols

While a direct synthesis of this compound using this specific annulation has not been explicitly detailed in the reviewed literature, the principles of the reaction allow for a rational design of such a synthesis. A plausible route could involve the dianion of a cyclohexyl-containing ketone reacting with a suitable three-carbon electrophile that bears the 3,5-dimethylphenyl moiety.

For instance, a proposed reaction could start with a ketone such as 1-cyclohexylpropan-2-one. Generation of the 1,3-dianion followed by reaction with an appropriate α,β-unsaturated system derived from 3,5-dimethylbenzaldehyde (B1265933) could potentially lead to the desired aromatic core after cyclization and aromatization. The specifics of the reaction conditions, such as the choice of base and solvent, would be critical for achieving the desired outcome and would likely require empirical optimization based on the general procedures established for similar transformations. nih.govrsc.org

Table 2: Proposed Dianionic Annulation Approach for a this compound Derivative

This approach underscores the utility of dianionic annulation as a sophisticated tool for constructing complex molecular architectures. The ability to form highly substituted aromatic rings in a convergent manner makes it a valuable strategy for the synthesis of target molecules like this compound and its derivatives, providing access to compounds that may be of interest in various fields of chemical research.

Mechanistic Investigations of Reactions Involving Cyclohexyl 3,5 Dimethylphenyl Ketone

Nucleophilic Addition Mechanisms at the Carbonyl Center

Nucleophilic addition to the carbonyl group is a fundamental reaction for ketones. The mechanism universally proceeds through a two-step sequence: initial attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com

The reaction begins with the nucleophile (Nu⁻) attacking the partially positive carbonyl carbon of Cyclohexyl 3,5-dimethylphenyl ketone. This leads to the formation of a tetrahedral alkoxide intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.org In the second step, an acid source protonates the negatively charged oxygen atom to yield the final alcohol product. libretexts.org

The rate and feasibility of this reaction are significantly influenced by both steric and electronic factors. numberanalytics.com For this compound, the presence of two bulky substituents—the cyclohexyl group and the 3,5-dimethylphenyl group—creates substantial steric hindrance around the carbonyl center. libretexts.orgresearchgate.net This hindrance impedes the approach of the nucleophile, slowing the reaction rate compared to less substituted ketones. Electronically, the two methyl groups on the phenyl ring are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon, further disfavoring nucleophilic attack. libretexts.org

Table 1: Factors Influencing Nucleophilic Addition on Selected Ketones

| Ketone | Steric Hindrance | Electronic Effects | Relative Reactivity |

| Acetone | Low | Alkyl groups are weakly electron-donating. | High |

| Benzophenone | Moderate | Phenyl groups are electron-withdrawing by induction but can donate via resonance. | Moderate |

| This compound | High | Cyclohexyl is weakly donating; dimethylphenyl is donating. Reduces electrophilicity. | Low |

Detailed Reduction Reaction Mechanisms

The reduction of this compound to its corresponding alcohol, Cyclohexyl(3,5-dimethylphenyl)methanol, is a specific instance of nucleophilic addition, typically employing complex metal hydrides. The most common reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. The steric bulk of the cyclohexyl and 3,5-dimethylphenyl groups makes this step challenging, potentially requiring more forcing conditions or stronger, less sterically demanding reducing agents. Following the hydride transfer, the alkoxide is protonated in a workup step, usually with water or a dilute acid, to yield the final secondary alcohol product.

Given the steric hindrance, LiAlH₄, being a more potent reducing agent than NaBH₄, would be expected to provide a better yield or faster reaction rate. masterorganicchemistry.com

Table 2: Comparison of Hydride Reagents for Ketone Reduction

| Reagent | Reactivity | Solvent | Comments on Application |

| Sodium Borohydride (NaBH₄) | Mild | Protic (e.g., ethanol, water) | May react slowly with highly hindered ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aprotic (e.g., diethyl ether, THF) | Highly reactive with water and protic solvents. Effective for hindered ketones. |

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) on this compound occurs on the 3,5-dimethylphenyl ring. The outcome of the reaction is determined by the cumulative directing effects of the substituents already present: the two methyl groups and the cyclohexylcarbonyl group. uci.edu

Directing Effects :

Methyl Groups (-CH₃) : These are activating groups and are ortho, para-directors due to their electron-donating inductive effect. uci.edudalalinstitute.com

Cyclohexylcarbonyl Group (-COC₆H₁₁) : This acyl group is deactivating and a meta-director. Its electron-withdrawing nature, through both induction and resonance, reduces the electron density of the ring, making it less reactive towards electrophiles. uci.edu

The positions ortho to the carbonyl group are positions 2 and 6, while the para position is 4. For the methyl groups at positions 3 and 5, the ortho positions are 2, 4, and 6, and the para position is not applicable in this substitution pattern. The powerful activating and ortho, para-directing influence of the two methyl groups typically overrides the deactivating, meta-directing effect of the carbonyl group. Therefore, electrophilic attack is predicted to occur at positions 2, 4, and 6, which are activated by the methyl groups.

The general mechanism involves two steps: wikipedia.orglumenlearning.com

Attack by the π-system of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. This step is rate-determining as it temporarily disrupts aromaticity. uci.edumasterorganicchemistry.com

A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position on Ring | Influence from Carbonyl Group | Influence from Methyl Groups | Predicted Reactivity |

| 2 and 6 | meta (deactivated) | ortho (activated) | Favorable |

| 4 | para (deactivated) | ortho (activated) | Favorable |

Radical Reaction Pathways in Ketone Transformations

Aryl ketones like this compound can undergo transformations via radical intermediates. A key pathway involves the formation of a ketyl radical, which is a radical anion species. This is typically achieved through a single-electron transfer (SET) from a reducing agent, such as an alkali metal, or through photoredox catalysis. nih.govnih.gov

The mechanism under photochemical conditions often involves:

Excitation of a photocatalyst by visible light.

The excited photocatalyst reduces the ketone via a single-electron transfer (SET), generating the ketyl radical and the oxidized photocatalyst. nih.gov

Once formed, the ketyl radical is a versatile intermediate. It can undergo several reactions:

Dimerization : Two ketyl radicals can couple to form a pinacol (B44631), a 1,2-diol. This is known as the pinacol coupling reaction. libretexts.org

Cross-Coupling : The ketyl radical can couple with other radical species present in the reaction mixture to form new carbon-carbon bonds. nih.govnih.gov This approach has been used for the β-functionalization of cyclic ketones by coupling them with ketyl radicals generated from aryl ketones. nih.gov

For this compound, a SET reduction would produce the corresponding ketyl radical, which could then dimerize or be trapped by a radical acceptor, leading to a variety of potential products.

Cycloaddition Reaction Mechanisms Involving Ketones

While less common than for alkenes, ketones can participate in cycloaddition reactions, particularly under photochemical conditions. The most relevant example for a simple ketone is the Paterno-Büchi reaction, a [2+2] photocycloaddition between a ketone and an alkene to form an oxetane (B1205548) ring. nih.gov

The mechanism for the Paterno-Büchi reaction generally involves:

Absorption of UV light by the ketone, promoting it to an excited singlet state (S₁).

Intersystem crossing to the more stable and longer-lived triplet state (T₁).

The triplet state ketone reacts with a ground-state alkene to form a 1,4-diradical intermediate. The regiochemistry of the addition is influenced by the stability of the resulting radicals.

The diradical undergoes spin inversion and subsequent ring closure to form the final oxetane product.

Another potential pathway for cycloaddition involves the one-electron reduction of the ketone to a radical anion, which can then react with an olefin in a formal [3+2] cycloaddition, although this is more established for aryl cyclopropyl (B3062369) ketones. nih.gov

Table 4: Cycloaddition Reactions Involving Ketones

| Reaction Type | Conditions | Key Intermediate | Product |

| [2+2] Photocycloaddition (Paterno-Büchi) | Photochemical (UV light) | 1,4-Diradical | Oxetane |

| [3+2] Cycloaddition | Photocatalytic (Visible Light) / Reductive | Distonic Radical Anion | Substituted Cyclopentane |

| [4+2] Cycloaddition (Diels-Alder) | Thermal | Concerted Transition State | Dihydropyran (rare for simple ketones) |

Isocyanide Reactivity in Ketone-Based Transformations

Isocyanides are a class of compounds that exhibit unique reactivity with ketones, most notably in multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. nih.govscripps.edu These reactions are powerful tools for rapidly building molecular complexity from simple starting materials.

Passerini Reaction (Three-Component) : This reaction involves a ketone, a carboxylic acid, and an isocyanide. nih.gov

Mechanism : It is believed to begin with the interaction between the ketone's carbonyl group and the carboxylic acid, forming a hydrogen-bonded adduct that increases the carbonyl carbon's electrophilicity. The isocyanide then performs a nucleophilic attack on the activated carbonyl carbon. This is followed by an intramolecular acyl transfer to yield the final product, an α-acyloxy carboxamide. The significant steric hindrance of this compound would likely necessitate harsher reaction conditions.

Ugi Reaction (Four-Component) : This reaction combines a ketone, a primary amine, a carboxylic acid, and an isocyanide. nih.gov

Mechanism : The reaction typically starts with the formation of an imine from the ketone and the amine. This imine is then protonated by the carboxylic acid to form a highly electrophilic iminium ion. The isocyanide adds to this iminium ion, generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to form a stable adduct, which undergoes a Mumm rearrangement to produce the final α-acylamino amide product. nih.gov

Table 5: Comparison of Passerini and Ugi Reactions with a Ketone

| Reaction | Components | Key Intermediates | Final Product |

| Passerini | Ketone, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Acyloxy carboxamide |

| Ugi | Ketone, Amine, Carboxylic Acid, Isocyanide | Imine, Nitrilium ion | α-Acylamino amide |

Computational Chemistry and Theoretical Studies on Cyclohexyl 3,5 Dimethylphenyl Ketone

Density Functional Theory (DFT) Applications for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. nih.govmdpi.com This quantum mechanical approach calculates the electronic structure of a molecule to determine its energy, geometry, and other properties. nih.gov By applying DFT, chemists can model the entire course of a chemical reaction, identifying the structures of transition states and intermediates along the reaction pathway.

Molecular Modeling and Conformational Analysis

Molecular modeling is crucial for understanding the three-dimensional structure of Cyclohexyl 3,5-dimethylphenyl ketone and its influence on the molecule's properties and reactivity. The cyclohexane (B81311) ring is not flat but exists predominantly in a stable "chair" conformation to minimize steric and torsional strain. sapub.org Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. sapub.org

The stability of a given conformation is largely determined by the energetic penalties of interactions between substituents. sapub.org For this compound, the large 3,5-dimethylphenyl ketone group would be significantly more stable in an equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. sapub.org

Computational modeling, as demonstrated in studies of other cyclohexyl ketone derivatives, can precisely calculate the energies of different conformations. nih.gov In a study of cyclohexyl ketone inhibitors, molecular modeling showed that the inhibitors consistently adopted a trans-diaxial cyclohexane conformation upon binding to an enzyme active site. nih.gov This highlights how computational analysis can reveal the preferred three-dimensional arrangements that govern molecular interactions.

Table 1: Conformational Analysis of Substituted Cyclohexanes This table illustrates the general principles of conformational energy in substituted cyclohexanes, which are applicable to this compound.

| Substituent | Position | Destabilizing Interaction | Energy Cost (kcal/mol) |

|---|---|---|---|

| Methyl (-CH₃) | Axial | 1,3-Diaxial with H | ~1.7 |

| Phenyl (-C₆H₅) | Axial | 1,3-Diaxial with H | ~3.0 |

| Ketone Group | Equatorial | Lower energy, more stable | - |

Data based on established principles of conformational analysis. sapub.org

Reaction Pathway Elucidation and Kinetic Studies

Theoretical chemistry plays a vital role in mapping detailed reaction pathways and predicting reaction kinetics. By calculating the potential energy surface for a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating the transition state—the highest energy point on this path—the energy of which determines the activation energy (Ea) of the reaction.

Kinetic studies on similar carbonyl compounds have been successfully conducted using computational methods to complement experimental results. copernicus.org For example, theoretical investigations into the reaction between cyclohexyl isocyanide and 1,1,1,5,5,5-hexafluoropentane-2,4-dione utilized DFT to calculate thermodynamic and kinetic parameters, including activation energies. researchgate.net The study analyzed the energy profile of the reaction, which is essential for understanding the reaction rate. researchgate.net By comparing the activation barriers for different proposed pathways, chemists can predict which reaction will occur fastest, providing a deeper understanding of the reaction's dynamics. researchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical reactivity. DFT calculations are used to determine several key parameters that act as reactivity descriptors. chemrxiv.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. chemrxiv.org

Other important computed parameters include:

Chemical Potential (µ): Describes the tendency of electrons to escape from the system. chemrxiv.org

Chemical Hardness (η) and Softness (σ): Hardness measures the resistance to a change in electron configuration, while softness is the inverse. chemrxiv.org

Electronegativity (χ): Measures the power of an atom or group to attract electrons. chemrxiv.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrxiv.org

A comprehensive computational analysis of the analogous 1-hydroxycyclohexyl phenyl ketone elucidated these parameters in both gas and aqueous phases. chemrxiv.org Natural Bond Orbital (NBO) analysis is also used to investigate charge delocalization and stabilizing interactions within the molecule. chemrxiv.org These theoretical calculations provide a detailed picture of the reactive sites within the molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur. tandfonline.com

Table 2: Calculated Reactivity Descriptors for an Analogous Ketone This table shows examples of reactivity parameters calculated using DFT for 1-hydroxycyclohexyl phenyl ketone, a structurally similar compound. Similar calculations would be applied to this compound.

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| Ionization Potential | IP | Energy required to remove an electron | Indicates susceptibility to oxidation |

| Chemical Potential | µ | -(IP+EA)/2 | Electron escaping tendency |

| Chemical Hardness | η | (IP-EA)/2 | Resistance to charge transfer |

| Electronegativity | χ | (IP+EA)/2 | Electron-attracting power |

Based on methodologies described in computational studies. chemrxiv.org

Stereochemical Outcome Prediction and Validation

Many chemical reactions can produce multiple stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. Computational chemistry is a powerful tool for predicting the stereochemical outcome of a reaction.

By calculating the energies of the different transition states that lead to each possible stereoisomer, chemists can predict which product will be favored. The pathway with the lower transition state energy will be faster and thus yield the major product. This approach was used in modeling studies of cyclohexyl ketone inhibitors, where the relative energies of three different stereoisomers bound to an enzyme were compared to understand stereochemical preferences. nih.gov The computational models in that study were able to confirm the stereochemical preferences observed in other inhibitors. nih.gov

Furthermore, the predicted structures from computational studies are often validated by comparing them with experimental results, most commonly from X-ray crystallography. In a study of a reaction involving cyclohexyl isocyanide, the final product structure was confirmed by X-ray crystallography, validating the proposed mechanism and the identity of the γ-lactam product over a similar-looking imino-oxirane. researchgate.net This synergy between theoretical prediction and experimental validation is a hallmark of modern chemical research.

Advanced Spectroscopic and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of "Cyclohexyl 3,5-dimethylphenyl ketone" and for understanding the mechanisms of reactions in which it is involved. In particular, ¹H NMR provides precise information about the electronic environment of the hydrogen atoms within the molecule.

In studies detailing the synthesis of this ketone, such as through the light-promoted, nickel-catalyzed acylation of cyclohexane (B81311) with 3,5-dimethylbenzaldehyde (B1265933), ¹H NMR is the primary tool for product verification. rsc.org The spectrum of "this compound" displays characteristic signals that confirm the successful coupling of the cyclohexyl and 3,5-dimethylphenyl moieties. rsc.orgfu-berlin.de

Key features in the ¹H NMR spectrum include singlets for the aromatic protons and the methyl groups on the phenyl ring, and a series of multiplets corresponding to the protons of the cyclohexyl ring. rsc.orgfu-berlin.de The chemical shift and splitting pattern of the proton on the carbon adjacent to the carbonyl group (the α-proton of the cyclohexyl ring) is particularly informative. It typically appears as a triplet of triplets, indicating its coupling to the adjacent methylene (B1212753) protons on the cyclohexane ring. rsc.orgfu-berlin.de The precise chemical shifts and coupling constants can provide insight into the conformational preferences of the cyclohexyl ring.

¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (2H) | 7.53 | s | rsc.orgfu-berlin.de |

| Aromatic (1H) | 7.18 | s | rsc.orgfu-berlin.de |

| Cyclohexyl (1H, α to C=O) | 3.24 | tt | rsc.orgfu-berlin.de |

| Phenyl-CH₃ (6H) | 2.37 | s | fu-berlin.de |

| Cyclohexyl (10H) | 1.23-1.91 | m | rsc.orgfu-berlin.de |

Data recorded in CDCl₃. s = singlet, tt = triplet of triplets, m = multiplet.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of "this compound," both for confirming its molecular weight and for monitoring its formation in real-time. High-resolution mass spectrometry (HRMS) has been used to confirm the presence of the compound in complex reaction mixtures, providing an exact mass measurement that corresponds to its elemental formula. rsc.org

In the context of reaction monitoring, especially for photocatalytic syntheses, mass spectrometry techniques are increasingly employed for their high sensitivity and ability to provide real-time data on the consumption of reactants and the formation of products and intermediates. nih.gov Techniques like probe electrospray ionization mass spectrometry (PESI-MS) allow for the in situ monitoring of photocatalytic reactions by repeatedly sampling small aliquots from the reaction vessel. rsc.orgfu-berlin.de This provides time-resolved mass spectra, offering a detailed picture of the reaction kinetics and mechanism. rsc.org While specific studies detailing the continuous monitoring of "this compound" synthesis are not prevalent, the general applicability of these methods is well-established for similar chemical transformations. nih.gov

The characterization of the final product via MS involves identifying the molecular ion peak, which for "this compound" would correspond to its molecular weight. Further analysis of the fragmentation pattern in the mass spectrum can provide structural confirmation, showing characteristic losses of fragments such as the cyclohexyl group or parts of the dimethylphenyl group.

X-ray Crystallography for Molecular Structure Elucidation

While a specific single-crystal X-ray diffraction study for "this compound" is not prominently available in the reviewed literature, extensive structural information can be inferred from the crystallographic analysis of its parent compound, "Cyclohexyl phenyl ketone". X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in a crystalline solid.

The X-ray structure of "Cyclohexyl phenyl ketone" reveals several key structural features that are expected to be conserved in its 3,5-dimethyl substituted analog. The cyclohexyl ring adopts a stable chair conformation. A significant finding is the relative orientation of the phenyl ring and the carbonyl group. The carbonyl C=O bond is nearly coplanar with the phenyl ring, with a very small dihedral angle between them. This coplanarity is essential for electronic delocalization between the carbonyl group and the aromatic system.

Applications in Complex Organic Synthesis and Building Block Utility

Role as Key Synthetic Intermediates

Cyclohexyl ketone derivatives are pivotal intermediates in the synthesis of more complex molecules, including pharmacologically active compounds. For instance, derivatives of cyclohexyl phenyl ketone serve as crucial precursors for the synthesis of 1,4-benzodiazepines, a class of compounds known for their activity on the central nervous system. google.com One specific example is the synthesis of tetrazepam. google.com

Furthermore, these ketones are intermediates in industrial applications. Cyclohexyl phenyl ketone is a known intermediate in the production of 1-hydroxy cyclohexyl phenyl ketone, which is utilized as a photoinitiator in polymerization and cross-linking reactions initiated by ultraviolet light. google.com The general synthetic pathway often involves a Friedel-Crafts reaction between a cyclohexanecarbonyl derivative and a suitable aromatic compound. google.com

A multi-step, one-pot synthesis for cyclohexyl phenyl ketone has been developed starting from 1,3-butadiene (B125203) and acrylic acid, proceeding through a Diels-Alder reaction, hydrogenation, and chlorination, followed by a Friedel-Crafts reaction, highlighting the industrial relevance of this class of compounds. google.com

Scaffold Modification and Analogue Generation in Target Synthesis

The cyclohexyl ketone scaffold is a versatile template for modification to generate libraries of analogues for structure-activity relationship (SAR) studies. In the pursuit of new therapeutic agents, synthetic chemists modify core structures like Cyclohexyl 3,5-dimethylphenyl ketone to fine-tune their biological activity.

An example of this approach is seen in the development of inhibitors for the enzyme Pin1, a peptidyl-prolyl isomerase involved in cell cycle regulation. nih.gov Cyclohexyl ketone substrate analogue inhibitors were designed and synthesized to probe the enzyme's active site. nih.gov Computational docking studies of different stereoisomers of these cyclohexyl ketone inhibitors revealed that they preferentially adopt a trans-diaxial conformation within the Pin1 active site, providing valuable insights for future inhibitor design. nih.gov

Similarly, extensive scaffold modification has been employed in the synthesis of cyclohexyl noviomimetics designed to modulate mitochondrial respiration. nih.gov Starting from cyclohexanone (B45756) derivatives, chemists have introduced a variety of substituents at different positions of the cyclohexyl ring to create a diverse set of analogues, including alcohols, amines, and ethers. nih.gov These modifications are achieved through reactions such as reductions, reductive aminations, and Mitsunobu reactions, demonstrating the utility of the cyclohexyl ketone core in generating chemical diversity. nih.gov

Synthesis of Diverse Heterocyclic Compounds

Aryl ketones are fundamental starting materials for the construction of a wide range of heterocyclic compounds. The carbonyl group provides a reactive handle for cyclization reactions, enabling the formation of rings containing nitrogen, sulfur, or oxygen.

One common strategy involves the Knoevenagel condensation. For example, (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues have been synthesized by condensing N-cyclohexylrhodanine with various substituted benzaldehydes. mdpi.com This reaction creates a new carbon-carbon double bond and incorporates the substituted phenyl ring into a thiazolidinone heterocycle. mdpi.com Although this example starts with a pre-formed cyclohexyl-containing heterocycle, the underlying principle of using a ketone or an activated methylene (B1212753) group adjacent to a key scaffold is central to many heterocyclic syntheses.

Photochemical cyclizations offer another powerful method for synthesizing heterocycles under mild conditions. chim.it These light-induced reactions can create complex polycyclic aromatic systems from stilbene-like precursors, which can be formed from aryl ketones. chim.it While not directly demonstrated for this compound, the potential exists to convert it into a precursor that could undergo photocyclization to yield novel heterocyclic structures.

Chiral Compound Synthesis via Ketone Precursors

The prochiral nature of this compound allows for its conversion into chiral molecules, particularly chiral alcohols, through asymmetric reduction. These chiral alcohols are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

Biocatalysis, using whole-plant cells or isolated enzymes, has emerged as an effective and environmentally friendly method for the asymmetric reduction of prochiral ketones. nih.gov Studies have shown that various plant tissues can reduce ketones like acetophenone (B1666503) and its derivatives to the corresponding chiral alcohols with high enantioselectivity. nih.gov For example, the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone has been achieved with high enantiomeric excess using sugar beet cell cultures. researchgate.net A similar approach could be applied to this compound to produce the corresponding (R)- or (S)-alcohol. The asymmetric reduction of the closely related cyclohexyl(phenyl)methanone has been accomplished using Lactobacillus paracasei BD101, yielding (S)-cyclohexyl(phenyl)methanol with excellent yield and enantiomeric excess. researchgate.net

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| 1-(3,4-dimethylphenyl)ethanone | Sugar Beet (Beta vulgaris) | 1-(3,4-dimethylphenyl)ethanol | >99% |

| Cyclohexyl(phenyl)methanone | Lactobacillus paracasei BD101 | (S)-cyclohexyl(phenyl)methanol | >99% |

| Acetophenone | Carrot (Daucus carota) | (S)-1-Phenylethanol | ~98% |

Functional Group Interconversions and Derivatization Strategies

The ketone group in this compound is a gateway to a multitude of other functionalities through well-established functional group interconversion (FGI) strategies. The most direct transformation is the reduction of the ketone to a secondary alcohol. This alcohol can then be subjected to a wide array of subsequent reactions.

The hydroxyl group is an excellent precursor for nucleophilic substitution reactions. It can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. ub.edu These sulfonates can then be displaced by various nucleophiles to introduce new functional groups. For instance, reaction with sodium halides can yield the corresponding alkyl halides, while reaction with sodium azide (B81097) provides access to alkyl azides, which can be further reduced to primary amines. ub.eduvanderbilt.edu

| Starting Group | Reagents | Product Group | Reaction Type |

|---|---|---|---|

| Ketone (C=O) | NaBH4 or LiAlH4 | Alcohol (-CH(OH)-) | Reduction |

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | Sulfonylation |

| Tosylate (-OTs) | LiBr, DMF | Bromide (-Br) | Nucleophilic Substitution (SN2) |

| Alcohol (-OH) | Ph3P, CCl4 | Chloride (-Cl) | Appel Reaction |

| Tosylate (-OTs) | NaN3 | Azide (-N3) | Nucleophilic Substitution (SN2) |

Another important transformation of ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester. For example, cyclohexyl methyl ketone can be oxidized to cyclohexyl acetate (B1210297), which can then be hydrolyzed to cyclohexanol. researchgate.net This sequence provides an alternative route from the ketone to the alcohol and other derivatives.

Catalysis with Cyclohexyl 3,5 Dimethylphenyl Ketone Derivatives

Chiral Catalyst Design and Application in Ketone Reactions

The design of effective chiral catalysts is fundamental to asymmetric synthesis, and structural elements related to cyclohexyl 3,5-dimethylphenyl ketone are prominent in this field. Specifically, the 3,5-dimethylphenyl (xylyl) moiety is a key component in widely used phosphine (B1218219) ligands for asymmetric hydrogenation. These bulky, electron-rich groups create a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in ketone reductions.

A prime example is the use of ruthenium complexes bearing xylyl-substituted BINAP ligands, such as (R)-XylylBINAP, in combination with a chiral diamine like (R)-DAIPEN. This system has been identified as an optimal catalyst for the asymmetric hydrogenation of various heteroaromatic ketones, achieving enantiomeric excesses (ee) as high as 99%. researchgate.net The steric bulk of the 3,5-dimethylphenyl groups on the phosphine ligand is critical for creating a rigid and effective chiral pocket, which dictates the facial selectivity of the hydride attack on the ketone substrate.

Another approach involves chiral Lewis acid catalysis, where complexes are designed to activate ketone substrates toward nucleophilic attack. For instance, a chiral La(OTf)₃/pybox complex has been successfully used for the photoinduced, enantioselective C(sp³)–C(sp³) coupling of activated ketones, such as isatins, with toluene (B28343) and its derivatives. nih.gov This reaction yields valuable chiral 3-hydroxy-3-benzyl-substituted 2-oxindoles in high yields and with excellent enantioselectivities. nih.gov In this system, the chiral ligand (pybox) coordinates to the Lewis acidic lanthanum metal, creating a chiral catalyst that binds to the ketone, thereby controlling the stereochemical outcome of the radical coupling. nih.gov

Table 1: Performance of Xylyl-Containing Catalysts in Asymmetric Ketone Hydrogenation

| Ketone Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 2-Acetylthiophene | Ru/(S,S)-1/(R,R)-DPEN | >90% | researchgate.net |

| 2-Acetylfuran | Ru/(S,S)-1/(R,R)-DPEN | >90% | researchgate.net |

| 2-Acetylpyridine | Ru/(R)-xylylBINAP/(R)-DAIPEN | up to 99% | researchgate.net |

Asymmetric Catalytic Hydrogenation of Ketone-Derived Imines

The asymmetric hydrogenation of imines to produce chiral amines is a vital transformation in synthetic chemistry, with applications in the synthesis of pharmaceuticals and agrochemicals. nih.govliv.ac.uk Catalytic systems employing ligands with the 3,5-dimethylphenyl structural feature have demonstrated significant success in the hydrogenation of ketone-derived imines. dicp.ac.cn

Palladium complexes featuring bisphosphine ligands like (S)-SegPhos and (S)-SynPhos are highly effective for the asymmetric hydrogenation of activated imines. dicp.ac.cn For example, N-diphenylphosphinyl ketimines can be hydrogenated with excellent enantioselectivities (87-99% ee) using a Pd(OCOCF₃)₂/(S)-SegPhos catalyst in trifluoroethanol. dicp.ac.cn Similarly, N-tosylimines are reduced with high selectivity (88-97% ee) using a related Pd(CF₃CO₂)₂/(S)-SynPhos system. dicp.ac.cn The choice of the N-substituent on the imine is crucial for achieving good reactivity and selectivity. dicp.ac.cn

Iridium-based catalysts have also proven to be highly reactive and enantioselective, particularly for challenging substrates like dialkyl ketimines. researchgate.net The combination of an iridium complex with a chiral phosphoric acid can create a cooperative catalytic system for the highly enantioselective hydrogenation of various imines. liv.ac.uk Mechanistic studies suggest the reaction proceeds through a transition state where the chiral organocatalyst (the phosphoric acid) interacts with both the iridium hydride donor and the imine acceptor, facilitating stereocontrolled hydride transfer. liv.ac.uk

Table 2: Asymmetric Hydrogenation of Imines with Catalysts Bearing Arylphosphine Ligands

| Imine Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| N-Diphenylphosphinyl Ketimines | Pd(OCOCF₃)₂/(S)-SegPhos | 87-99% | dicp.ac.cn |

| N-Tosylimines | Pd(CF₃CO₂)₂/(S)-SynPhos | 88-97% | dicp.ac.cn |

| Cyclic N-Sulfonylimines | Pd-Bisphosphine Complex | 79-93% | dicp.ac.cn |

Lewis Acid Catalysis in Ketone Transformations

Lewis acid catalysis plays a crucial role in activating carbonyl compounds toward various transformations. While direct catalysis by this compound is not documented, its structural components are relevant in the context of substrates and ligands used in Lewis acid-catalyzed reactions.

A notable example is the enantioselective C-H functionalization of toluene derivatives with activated ketones, driven by visible light and catalyzed by a chiral Lewis acid. nih.gov In this system, a catalyst formed from La(OTf)₃ and a pybox ligand activates ketone substrates like isatins for a radical coupling reaction, affording chiral tertiary alcohols with high enantioselectivity. nih.gov Another successful system for this transformation uses a chiral phosphoric acid (CPA) as the catalyst with acenaphthoquinone as the ketone substrate. nih.gov The Lewis acid (or Brønsted acid) coordinates to the ketone's carbonyl group, which enhances its electrophilicity and provides a chiral environment to control the stereochemistry of the subsequent C-C bond formation. nih.gov

Furthermore, simpler Lewis acids like zinc acetate (B1210297) dihydrate have been shown to catalyze the reductive amination of various carbonyl compounds, including ketones. researchgate.net In these reactions, the Lewis acid activates the ketone, facilitating the formation of an iminium intermediate that is subsequently reduced. researchgate.net

Transition Metal Catalysis in Synthesis

Transition metal catalysis is a powerful tool for the synthesis of complex molecules, including aromatic ketones like this compound. A tandem reaction sequence involving a dicp.ac.cndicp.ac.cn-sigmatropic rearrangement followed by a formal Myers-Saito cyclization of propargyl esters can produce aromatic ketones. pkusz.edu.cn This process can be catalyzed by transition metals such as gold(I) or silver(I), which activate alkyne functionalities to trigger the cascade. pkusz.edu.cn This method allows for the de novo synthesis of the aromatic ketone core from acyclic precursors under mild conditions. pkusz.edu.cn

Derivatives containing the 3,5-dimethylphenylphosphine moiety are also central as ligands in transition metal catalysis. As mentioned previously, ruthenium(II) complexes with ligands such as 1,2-bis((diphenylphosphino)methyl)cyclohexane and BINAP derivatives are highly effective for the asymmetric hydrogenation of a wide range of aryl and heteroaryl ketones. researchgate.net The electronic and steric properties of the xylyl groups on ligands like XylBINAP are critical for the catalyst's activity and selectivity. researchgate.net

Table 3: Transition Metal-Catalyzed Synthesis and Applications

| Reaction Type | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Tandem Rearrangement/Cyclization | Ph₃PAuCl / AgSbF₆ | Aromatic Ketones | Forms aromatic ring from acyclic precursors | pkusz.edu.cn |

| Asymmetric Ketone Hydrogenation | trans-[RuCl₂{ligand}(diamine)] | Chiral Secondary Alcohols | High enantioselectivity for aryl ketones | researchgate.net |

Organocatalysis in Ketone α-Functionalization

Organocatalysis offers a metal-free approach to the functionalization of ketones. The α-functionalization of cyclic ketones, in particular, has been extensively studied. A highly enantioselective α-fluorination of cyclic ketones has been achieved using an electrophilic fluorine source (NFSI) and a primary amine organocatalyst derived from cinchona alkaloids. nih.gov This method relies on the formation of a chiral enamine intermediate from the cyclic ketone and the amine catalyst. The enamine then attacks the fluorine source, with the stereochemistry being controlled by the chiral catalyst. nih.gov

This organocatalytic strategy has been successfully applied to various cyclohexanone (B45756) systems, including the desymmetrization of meso-substrates like 4-phenyl-cyclohexanone with high enantioselectivity (97% ee). nih.gov The methodology also demonstrates excellent chemo- and regioselectivity in complex polycyclic systems containing multiple ketone functionalities and potential reaction sites. nih.gov For instance, in a substrate containing both cyclopentyl and cyclohexyl ketone rings, the catalyst selectively directed fluorination to the C(5) position of the cyclohexyl ring with high diastereoselectivity and enantioselectivity. nih.gov

Table 4: Organocatalytic α-Fluorination of Cyclic Ketones

| Ketone Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 4-Phenyl-cyclohexanone | Cinchona Alkaloid Derivative | α-Fluoro-4-phenyl-cyclohexanone | 97% | nih.gov |

Materials Science Applications of Cyclohexyl 3,5 Dimethylphenyl Ketone and Its Derivatives

Integration into Polymer Synthesis and Formulation

The primary route for integrating ketone-containing molecules like Cyclohexyl 3,5-dimethylphenyl ketone into a polymer backbone is through nucleophilic aromatic substitution (SNAr) polymerization. This method is a cornerstone for the synthesis of high-performance polymers, including the PAEK family. In a typical PAEK synthesis, a di-functional bisphenol monomer is reacted with an activated di-functional aromatic dihalide monomer, often containing a ketone linkage to activate the leaving groups.

While this compound itself is a mono-ketone, its di-functionalized derivatives, such as those containing two hydroxyl or two fluoro- leaving groups on the phenyl ring, could serve as monomers or co-monomers in PAEK synthesis. For instance, a di-hydroxy derivative of this compound could be copolymerized with a standard activated aromatic dihalide like 4,4′-difluorobenzophenone. The bulky cyclohexyl and dimethylphenyl groups would be incorporated into the polymer chain as pendant groups or as part of the main backbone, depending on the monomer design.

The presence of the cyclohexyl group can enhance the solubility of the resulting polymer in common organic solvents. mdpi.com This is a significant advantage in polymer processing and film formation, as it can mitigate the often-poor solubility of rigid-rod PAEKs. The use of such modified monomers can lead to polymers that are soluble in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc) at room temperature. mdpi.com

The general synthesis scheme for a poly(aryl ether ketone) containing a cyclohexyl group involves the polycondensation of a cyclohexyl-containing bisphenol with an activated dihalide in a high-boiling polar aprotic solvent, with a weak base like potassium carbonate to facilitate the reaction.

Table 1: Representative Solvents for Poly(aryl ether ketone) Synthesis and Dissolution

| Solvent Name | Abbreviation | Typical Use |

|---|---|---|

| N-Methyl-2-pyrrolidone | NMP | Polymerization Solvent, Dissolution |

| Dimethylformamide | DMF | Polymerization Solvent, Dissolution |

| Dimethylacetamide | DMAc | Polymerization Solvent, Dissolution |

| Diphenylsulfone | DPS | High-Temperature Polymerization Solvent |

Impact of Molecular Structure on Material Properties

The specific molecular architecture of this compound—comprising a cyclohexyl ring and a 3,5-dimethyl-substituted phenyl ring—is expected to impart distinct properties to any polymer into which it is incorporated. The relationship between a polymer's structure and its macroscopic properties is a central theme in materials science. nih.govuomustansiriyah.edu.iqscribd.com

The introduction of non-coplanar or bulky groups into a polymer backbone disrupts chain packing and reduces intermolecular interactions. The cyclohexyl group is a prime example of such a moiety. Its incorporation into PAEKs has been shown to:

Improve Solubility: The disruption of chain packing enhances the penetration of solvent molecules, thereby improving the solubility of the polymer. mdpi.com

Maintain High Thermal Stability: Despite the introduction of an aliphatic group, PAEKs containing cyclohexyl moieties can still exhibit excellent thermal properties, with high glass transition temperatures (Tg) and thermal decomposition temperatures. For instance, PAEKs with cyclohexyl groups have been reported with Tg values in the range of 239–245 °C and 5% weight loss temperatures between 469–534 °C. researchgate.net

The 3,5-dimethylphenyl group also plays a crucial role. The methyl groups can:

Further Enhance Solubility: The presence of methyl groups on the phenyl ring can further hinder close chain packing and contribute to improved solubility.

Influence Thermal Properties: The substitution pattern on the aromatic rings can affect the glass transition temperature and crystallinity of the polymer. For example, the introduction of ortho-methyl groups has been shown to significantly increase the glass transition temperature in some poly(aryl ether ketone)s. researchgate.net

The combination of the cyclohexyl and dimethylphenyl groups would likely create a polymer with a unique balance of properties. The degree of crystallinity, which influences mechanical strength and chemical resistance, would also be affected by these structural elements. uomustansiriyah.edu.iq Generally, the introduction of such bulky, irregular groups tends to decrease the degree of crystallinity.

Table 2: Effect of Cyclohexyl Group Content on PAEK Resin Properties

| Property | Trend with Increasing Cyclohexyl Content | Reference |

|---|---|---|

| Dielectric Constant (@10GHz) | Decreases (e.g., from 3.26 to 2.95) | mdpi.com |

| Glass Transition Temperature (Tg) | Can be maintained at high values (e.g., 239-245 °C) | researchgate.net |

| 5% Weight Loss Temperature (Td5%) | Can be maintained at high values (e.g., 469-534 °C) | researchgate.net |

| Solubility in Organic Solvents | Increases | mdpi.com |

| Tensile Strength | May slightly decrease | - |

Analytical Methodology Development for Research and Process Control

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the quantification and purity evaluation of non-volatile organic compounds like Cyclohexyl 3,5-dimethylphenyl ketone. The development of a robust HPLC method involves a systematic optimization of various parameters to achieve adequate separation, sensitivity, and efficiency.

For ketones that may not possess a strong ultraviolet (UV) chromophore, a common strategy involves derivatization to enhance their detectability. researchgate.net A well-established derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction yields a 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance in the UV-visible spectrum, typically around 360 nm, making it readily detectable. waters.comsigmaaldrich.com

Key considerations for developing an HPLC method for this compound would include:

Stationary Phase: A reverse-phase column, such as a C18 or a Phenyl-type column, is generally effective for the separation of aromatic ketones. waters.comresearchgate.net The choice between these will depend on the specific selectivity required to separate the target analyte from any process-related impurities.

Mobile Phase: A gradient elution using a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. researchgate.net This allows for the effective elution of compounds with a range of polarities. The mobile phase can be acidified with a small amount of an acid like formic acid to improve the peak shape and reproducibility.

Detection: Following derivatization with DNPH, a Diode Array Detector (DAD) or a standard UV-Vis detector set to approximately 360 nm is suitable. researchgate.netresearchgate.net For more definitive identification and enhanced sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful option. bldpharm.com

Interactive Table 1: Proposed HPLC Parameters for this compound (as DNPH derivative) Analysis

This table outlines a potential set of starting conditions for the HPLC analysis of the DNPH derivative of this compound. These parameters would serve as a baseline for further method optimization.

| Parameter | Suggested Condition |

| Column | C18 Reverse-Phase, 4.6 mm I.D. x 250 mm length, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Profile | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector Wavelength | 360 nm (using DAD or UV-Vis) |

| Injection Volume | 10 µL |

Advanced Chromatographic Techniques for Product Isolation and Purity Assessment

For applications requiring highly pure material or a more in-depth understanding of the impurity profile, advanced chromatographic techniques are employed.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC technology utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC. This results in significantly faster run times, improved resolution, and greater sensitivity, making it ideal for detailed purity assessments and high-throughput analysis. waters.com

Preparative High-Performance Liquid Chromatography (Preparative HPLC): When it is necessary to isolate larger quantities of this compound, for example, to serve as a reference standard or for further structural elucidation, preparative HPLC is the method of choice. This technique employs larger-diameter columns and higher flow rates to separate and collect significant amounts of the pure compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC or UPLC with mass spectrometry is a powerful tool for the unambiguous identification of the target compound and its impurities. bldpharm.com Mass spectrometry provides molecular weight information and fragmentation data, which are critical for structural confirmation. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used interfaces. researchgate.net

Interactive Table 2: Application of Advanced Chromatographic Techniques

This table summarizes the primary applications of advanced chromatographic techniques in the context of this compound analysis.

| Technique | Primary Application | Key Advantage |

| UPLC | High-resolution purity profiling and rapid quality control. | Increased speed and separation efficiency. waters.com |

| Preparative HPLC | Isolation and purification of the compound on a larger scale. | Yields high-purity material for use as a reference standard. |

| HPLC-MS/UPLC-MS | Definitive identification of the main component and characterization of unknown impurities. | Provides molecular weight and structural information. researchgate.netbldpharm.com |

Research-Oriented Sampling and Sample Preservation

The reliability of any analytical data is fundamentally dependent on the integrity of the sample. Therefore, proper sampling and preservation protocols are of utmost importance in a research and development setting.

Sampling: Samples of this compound should be collected in clean, chemically inert containers. Amber glass is preferred to protect the sample from potential light-induced degradation. The sampling procedure must ensure that the collected portion is representative of the entire batch.

Sample Preservation: To prevent any chemical changes before analysis, samples should be stored in a cool and dark environment. For extended storage, refrigeration or freezing is advisable. researchgate.net The container should be sealed tightly to prevent the ingress of moisture and air. Before analysis, it is crucial to allow the sample to equilibrate to ambient temperature to ensure accurate and reproducible measurements. atlas-medical.com

Interactive Table 3: Guidelines for Sample Handling and Preservation

This table provides a summary of best practices for the sampling and preservation of this compound to maintain sample integrity.

| Aspect | Recommended Practice | Rationale |

| Container Type | Amber glass vial with a PTFE-lined cap | Prevents photodegradation and ensures chemical inertness. |

| Storage Conditions | Short-term: 2–8 °C. Long-term: ≤ -17 °C. researchgate.net | To minimize the rate of potential degradation reactions. |

| Light Exposure | Store in the dark. | To prevent photochemical reactions. |

| Pre-Analysis Step | Allow the sample to reach room temperature before opening and preparing for analysis. atlas-medical.com | To ensure consistency and accuracy of the analytical measurement. |

Green Chemistry Principles in the Synthesis and Application of Cyclohexyl 3,5 Dimethylphenyl Ketone

Eco-friendly Synthetic Route Design

The traditional synthesis of aryl ketones often involves methods that are effective but may not align with modern green chemistry standards. A common method for synthesizing Cyclohexyl 3,5-dimethylphenyl ketone would be the Friedel-Crafts acylation of 1,3-dimethylbenzene with cyclohexanecarbonyl chloride.

Traditional Route: Friedel-Crafts Acylation

This route typically employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While this method can provide good yields, it generates a significant amount of waste. The catalyst is consumed in the reaction and forms a complex with the product, which needs to be hydrolyzed, leading to large volumes of acidic aqueous waste.

Greener Alternative: Heterogeneous Catalysis

A more eco-friendly approach involves the use of solid acid catalysts, such as zeolites or sulfated zirconia. These catalysts are heterogeneous, meaning they are in a different phase from the reactants and can be easily separated from the reaction mixture by filtration. This simplifies the work-up process, eliminates the need for hydrolysis, and allows for the catalyst to be recycled and reused, significantly reducing waste.

| Synthetic Route | Catalyst | Advantages | Disadvantages | Green Chemistry Consideration |

| Traditional Friedel-Crafts Acylation | Aluminum chloride (AlCl₃) | High yields, well-established method. | Stoichiometric catalyst use, large amounts of acidic waste, difficult catalyst recovery. | Poor atom economy, high E-factor (environmental factor). |

| Heterogeneous Catalysis | Zeolites, Sulfated Zirconia | Catalyst is recyclable, reduced waste, simplified purification. | May require higher temperatures or longer reaction times, potential for catalyst deactivation. | Improved atom economy, lower E-factor, use of reusable catalysts. |

Sustainable Solvent Selection and Minimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest proportion of mass in a reaction. scienceopen.com The selection of a solvent should be based on a holistic assessment of its safety, health, and environmental (SHE) impact. ubc.ca

In the synthesis of this compound, traditional solvents for Friedel-Crafts reactions often include chlorinated hydrocarbons like dichloromethane (B109758) or nitrobenzene. These solvents are now recognized as being of significant environmental concern due to their toxicity and persistence. scienceopen.com

Sustainable Alternatives

Green chemistry promotes the use of safer, more environmentally benign solvents. For the synthesis of this compound, several greener alternatives could be considered. For example, solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or high-boiling point ethers like cyclopentyl methyl ether (CPME) offer favorable environmental profiles. In some cases, solvent-free (neat) reaction conditions can be achieved, which represents the ideal green chemistry scenario. scienceopen.com

| Solvent | Class | Boiling Point (°C) | Health Hazard | Environmental Hazard | Recommendation |

| Dichloromethane | Chlorinated | 39.6 | Suspected carcinogen | Volatile organic compound (VOC), persistent | Avoid |

| Nitrobenzene | Aromatic | 210.9 | Toxic, suspected carcinogen | Toxic to aquatic life | Avoid |

| Toluene (B28343) | Aromatic | 110.6 | Harmful | VOC | Use with caution |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80.2 | Irritant | Biodegradable | Recommended |

| Cyclopentyl methyl ether (CPME) | Ether | 106 | Irritant | Low water solubility, less volatile | Recommended |

This table is a generalized representation based on solvent selection guides and is not specific to the synthesis of this compound.

Atom Economy and Reaction Yield Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.

For the synthesis of this compound from 1,3-dimethylbenzene and cyclohexanecarbonyl chloride, the atom economy can be calculated as follows:

Reaction: C₈H₁₀ + C₇H₁₁ClO → C₁₅H₂₀O + HCl

Molecular Weight of this compound (C₁₅H₂₀O): 216.32 g/mol

Molecular Weight of 1,3-dimethylbenzene (C₈H₁₀): 106.17 g/mol

Molecular Weight of Cyclohexanecarbonyl chloride (C₇H₁₁ClO): 146.62 g/mol

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy = (216.32 / (106.17 + 146.62)) x 100 = 85.5%

While an atom economy of 85.5% is relatively high, the traditional Friedel-Crafts reaction generates a significant amount of waste from the catalyst and solvent, which is not accounted for in this metric.

Reaction Yield Optimization

Catalyst Recycling and Overall Process Sustainability

The ability to recycle and reuse catalysts is a cornerstone of sustainable chemical manufacturing. As mentioned earlier, the use of heterogeneous catalysts in the synthesis of this compound offers a significant advantage in this regard.

Catalyst Lifecycle

After the reaction, a solid catalyst can be recovered by simple filtration. The recovered catalyst may need to be washed and dried before it can be reused in subsequent batches. The stability and activity of the recycled catalyst are critical factors that need to be evaluated. For instance, a study on a modified palladium on carbon (Pd/C) catalyst used in the transformation of aromatic ethers to ketones demonstrated that the catalyst could be recovered by filtration, washed, and reused for several cycles without a significant loss of activity. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Novel Reactivities and Transformation Pathways

The reactivity of cyclohexyl 3,5-dimethylphenyl ketone is largely dictated by its carbonyl group and the substituted aromatic ring. Future research is expected to uncover novel transformation pathways beyond standard carbonyl chemistry.

One area of interest is the photochemical transformation of aryl ketones. For instance, the photochemical behavior of similar compounds, such as phenyl cyclohexyl ketone, has been shown to lead to unusual cleavage reactions. rsc.org Investigating the photochemistry of this compound could reveal unique reaction pathways, potentially leading to the synthesis of novel molecular scaffolds.

Furthermore, the activation of the C-C bond adjacent to the carbonyl group is a burgeoning field. Ligand-promoted β-carbon elimination strategies have been used to transform aryl ketones into a variety of other functional groups, such as aryl borates, biaryls, and aryl nitriles. researchgate.net Applying these methods to this compound could provide new synthetic routes to a diverse range of compounds.

Another promising avenue is the use of photoredox catalysis to engage the ketone in novel coupling reactions. The direct β-functionalization of cyclic ketones with aryl ketones has been achieved through the merger of photoredox and organocatalysis, leading to the formation of γ-hydroxyketones. nih.gov Exploring similar transformations with this compound could open up new possibilities for creating complex molecular architectures.

Development of Next-Generation Catalytic Systems

The synthesis of this compound is likely to be achieved through Friedel-Crafts acylation of m-xylene (B151644) with cyclohexanecarbonyl chloride. The development of efficient and reusable catalysts for this reaction is a key research focus.